molecular formula C19H18N6O4 B2755839 N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 1219912-72-7

N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-methylisoxazole-3-carboxamide

Katalognummer: B2755839
CAS-Nummer: 1219912-72-7
Molekulargewicht: 394.391
InChI-Schlüssel: ZEKWBHLDCDNGSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H18N6O4 and its molecular weight is 394.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-methylisoxazole-3-carboxamide is a novel compound with potential therapeutic applications. Its structure incorporates various pharmacophoric elements that may contribute to its biological activity, particularly in oncology and anti-inflammatory contexts. This article reviews the biological activity of this compound based on available research data.

Chemical Structure

The compound can be represented by the following chemical formula:

  • Molecular Formula : C14H15N5O2
  • CAS Number : 1204296-37-6
  • IUPAC Name : 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethan-1-amine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. Notably, it has been evaluated for its inhibitory effects on c-Met kinase, a receptor tyrosine kinase implicated in various cancers.

In Vitro Studies

Research has shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These values indicate that the compound possesses potent cytotoxic effects against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of c-Met Kinase : The compound shows competitive inhibition of c-Met kinase with an IC50 value of approximately 0.090 μM, which is comparable to established inhibitors like Foretinib .
  • Induction of Apoptosis : Studies suggest that the compound may induce late apoptosis in cancer cells and cause G0/G1 phase cell cycle arrest, further confirming its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the triazolo-pyridazine core and the substitution patterns on the phenyl rings significantly influence the biological activity of these compounds. For instance, the presence of a methoxy group on the phenyl ring enhances cytotoxicity and selectivity towards cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Case Study on c-Met Inhibitors : A study involving a series of triazolo-pyridazine derivatives demonstrated that compounds with structural similarities to this compound showed promising results in reducing tumor growth in xenograft models .
  • Combination Therapies : Research has explored the use of these compounds in combination with other chemotherapeutics to enhance efficacy and overcome resistance mechanisms commonly seen in cancer treatment .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. Research indicates that derivatives similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several triazole derivatives, revealing minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest strong potential for developing new antimicrobial agents based on this compound's structure .

Anticancer Potential

The triazole ring in the compound has been associated with anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor growth.

Case Study: Cancer Cell Line Studies

In vitro studies on cancer cell lines treated with similar triazole derivatives demonstrated significant reductions in cell viability and increased markers of apoptosis. For instance, compounds related to this structure showed percent growth inhibitions (PGIs) of over 70% against various cancer cell lines, indicating their potential as therapeutic agents .

Anti-inflammatory Effects

Some studies suggest that compounds containing the triazole moiety may exhibit anti-inflammatory properties by modulating inflammatory cytokines involved in chronic inflammation.

Case Study: Inflammation Models

Animal models treated with triazole derivatives demonstrated reduced levels of inflammatory markers compared to control groups. This supports further research into their potential anti-inflammatory capabilities .

Pharmacological Profile

The pharmacological activities associated with N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-methylisoxazole-3-carboxamide include:

  • Antimicrobial : Effective against a range of bacteria and fungi.
  • Anticancer : Induces apoptosis in cancer cells; inhibits tumor growth.
  • Anti-inflammatory : Modulates inflammatory pathways.

Eigenschaften

IUPAC Name

N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O4/c1-12-11-15(24-29-12)19(26)20-9-10-28-17-8-7-16-21-22-18(25(16)23-17)13-3-5-14(27-2)6-4-13/h3-8,11H,9-10H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKWBHLDCDNGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.